Regulatory Designation: EP Impurity C vs. Alternative Molsidomine Impurities
(2E)-(Morpholin-4-ylimino)acetonitrile is codified as Molsidomine EP Impurity C, a designation that carries specific regulatory weight distinct from Impurity A (3-morpholinosydnonimine hydrochloride, CAS 16142-27-1), Impurity B (N-nitrosomorpholine, CAS 59-89-2), and Impurity D (4-formylmorpholine, CAS 4394-85-8) [1]. While Impurity B carries a 3 ppm limit in the BP 2025 monograph due to nitrosamine safety concerns, and Impurity E carries a 0.01 percent limit, Impurity C is not assigned a quantitative limit in the publicly available monographs [2]. This differential regulatory treatment means each impurity standard must be independently sourced and validated.
| Evidence Dimension | Pharmacopoeial classification and regulatory limit assignment |
|---|---|
| Target Compound Data | Designated as EP Impurity C; no published quantitative limit in BP/EP monograph |
| Comparator Or Baseline | Impurity B (CAS 59-89-2): limit 3 ppm; Impurity E (morpholine): limit 0.01 percent |
| Quantified Difference | Impurity B has defined 3 ppm threshold; Impurity C has no published threshold, requiring independent method validation |
| Conditions | British Pharmacopoeia 2025 / European Pharmacopoeia 11th Edition monograph for Molsidomine |
Why This Matters
The absence of a published limit for Impurity C requires laboratories to independently establish acceptance criteria, making a certified reference standard of known purity essential for method validation and regulatory submission.
- [1] European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia Reference Standards Catalog: Molsidomine Impurity C. View Source
- [2] British Pharmacopoeia 2025. Molsidomine Monograph. Tests: Impurity B and Impurity E. View Source
